N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,8-diazaspiro[4.5]decan-8-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14(2)11(16)10-15-8-5-12(6-9-15)4-3-7-13-12/h13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMZRLMNXNXHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC2(CCCN2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide typically involves the formation of the spirocyclic core followed by the introduction of the acetamide group. One common synthetic route includes the cyclization of appropriate diamine precursors under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to facilitate the cyclization and acylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation typically involves catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Scientific Research Applications
N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving kinase enzymes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases by inhibiting receptor interaction protein kinase 1 (RIPK1).
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of receptor interaction protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide prevents the activation of necroptosis, a form of programmed cell death associated with inflammation. This inhibition has shown therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide with related compounds:
*Estimated based on molecular formula.
Key Observations :
- Spiro Ring Size : The target compound’s 1,8-diazaspiro[4.5]decane core differs from 1,4-diazaspiro[5.5]undecane in 7f , which may alter ring strain and hydrogen-bonding capacity.
- Substituent Effects : The dimethylacetamide group in the target compound likely enhances lipophilicity compared to the chloro or dioxo substituents in analogs .
- Pharmacological Relevance : Spiradoline shares a spiro architecture but incorporates an oxaspiro ring and pyrrolidinyl group, contributing to its kappa opioid receptor antagonism. The target compound’s diazaspiro core may favor interactions with distinct receptor subtypes.
Biological Activity
N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1422134-33-5
- Molecular Formula : C12H23N3O
- Molecular Weight : 225.33 g/mol
Research indicates that compounds with a diazaspiro structure often exhibit diverse biological activities, including:
- Anticonvulsant Activity : Similar compounds have shown promising anticonvulsant effects in animal models. For instance, derivatives of N-benzyl 2-acetamidoacetamides have been evaluated for their ability to protect against seizures induced by maximal electroshock (MES) in rodents, suggesting a potential pathway for the diazaspiro compound's activity in seizure prevention .
- Anticancer Properties : Recent studies have highlighted the potential anticancer effects of spirocyclic compounds. For example, certain piperidine derivatives have demonstrated cytotoxicity and apoptosis induction in cancer cell lines, indicating that the structural features of diazaspiro compounds may enhance their interaction with biological targets associated with tumor growth .
Biological Activity Overview
The biological activity of this compound can be summarized based on available research:
Case Studies
- Anticonvulsant Activity Study : A study investigated the anticonvulsant properties of various derivatives similar to this compound. The results indicated that certain modifications to the acetamido group significantly enhanced protective effects against MES-induced seizures in mice .
- Cancer Cell Line Evaluation : In another study focusing on spirocyclic compounds, the diazaspiro structure was linked to improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that structural modifications can lead to enhanced therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N,N-Dimethyl-2-(1,8-diazaspiro[4.5]decan-8-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization to form the spirocyclic core (1,8-diazaspiro[4.5]decane) followed by functionalization with acetamide groups. Critical steps include:
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Cyclization : Use of carbodiimide coupling agents or Mitsunobu conditions to form the spiro ring .
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Acetamide introduction : Nucleophilic substitution or coupling reactions (e.g., EDC/HOBt) to attach the dimethylacetamide moiety .
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Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Table 1 : Representative Reaction Conditions
Step Reagents/Conditions Yield (%) Reference Spirocyclic core formation DCC, DMAP, CH₂Cl₂, 25°C, 12h 65–75 Acetamide coupling EDC, HOBt, DMF, 40°C, 6h 80–85
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm spirocyclic geometry and acetamide substitution. Key signals include:
- Spiro NH protons : δ 5.8–6.2 ppm (broad, exchangeable) .
- Dimethylacetamide : δ 2.9–3.1 ppm (N–CH₃) and δ 2.1 ppm (C=O–CH₃) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the spirocyclic structure?
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Data collection : Mo Kα radiation (λ = 0.71073 Å), 100K temperature.
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Refinement : SHELXL for anisotropic displacement parameters; WinGX for visualizing H-bonding networks (e.g., spiro N–H···O=C interactions) .
- Contradiction resolution : Disordered spiro rings can be modeled using PART instructions in SHELXL, with restraints on bond lengths/angles .
Table 2 : Key Crystallographic Parameters (Hypothetical Data)
Parameter Value Space group P2₁/c Unit cell dimensions a=8.21 Å, b=12.45 Å, c=15.78 Å R-factor 0.042
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Case study : Discrepancies in receptor binding assays (e.g., κ-opioid vs. σ receptors) may arise from:
- Conformational flexibility : Spirocyclic systems adopt multiple low-energy states, altering pharmacophore presentation .
- Assay conditions : Buffer pH (7.4 vs. 6.5) impacts protonation of diazaspiro amines .
- Resolution :
- Molecular dynamics (MD) : Simulate spiro ring dynamics (AMBER/CHARMM force fields) to identify dominant conformers .
- Differential scanning calorimetry (DSC) : Correlate thermal stability with bioactivity .
Q. How can computational methods predict metabolic pathways and degradation products?
- In silico tools :
- CYP450 metabolism : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., spiro NH → hydroxylation) .
- Degradation : Gaussian 09 (DFT/B3LYP) to model hydrolysis of acetamide under acidic conditions (ΔG‡ calculations) .
- Validation : LC-MS/MS to detect predicted metabolites (e.g., m/z 285.2 for demethylated product) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in solubility measurements across studies?
- Root causes :
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility .
- Solvent purity : Trace water in DMSO affects logP measurements .
- Solutions :
- Powder XRD : Confirm polymorph identity .
- Standardized protocols : Use USP-grade solvents and equilibrium solubility methods (shake-flask, 24h) .
Research Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
